3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
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Overview
Description
3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropanecarbonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorobenzenesulfonyl chloride with 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
- Cyclopropanecarbonyl chloride
- Cyclopropylacetic acid
- Cyclobutanecarbonyl chloride
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-15-4-1-5-17(12-15)26(24,25)21-16-8-9-18-14(11-16)3-2-10-22(18)19(23)13-6-7-13/h1,4-5,8-9,11-13,21H,2-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMOFWCEDRBKHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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